2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that features a quinoline moiety linked to a trifluoromethyl-substituted phenyl group via a sulfanyl bridge
Scientific Research Applications
2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structural features make it a candidate for studying biological interactions at the molecular level.
Preparation Methods
The synthesis of 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the formation of the quinoline and trifluoromethylphenyl components followed by their coupling through a sulfanyl linkage. One common method involves the use of β-keto esters or 1,3-diketones with substituted ortho-aminobenzaldehydes in ethanol, employing a [4 + 2] cycloaddition reaction . This method is advantageous due to its operational simplicity, broad substrate scope, and good functional group compatibility.
Chemical Reactions Analysis
2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution
Mechanism of Action
The mechanism of action of 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, often through the formation of hydrogen bonds or van der Waals interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The quinoline moiety can interact with nucleic acids or proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar compounds to 2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide include:
2-(quinolin-2-ylsulfanyl)-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
2-(quinolin-2-ylsulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide: The position of the trifluoromethyl group affects the compound’s reactivity and interaction with biological targets.
2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)benzyl]acetamide: The benzyl group introduces additional steric hindrance, influencing the compound’s overall activity.
These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential for diverse applications.
Properties
IUPAC Name |
2-quinolin-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)13-5-3-6-14(10-13)22-16(24)11-25-17-9-8-12-4-1-2-7-15(12)23-17/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBMPYAIBXOSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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